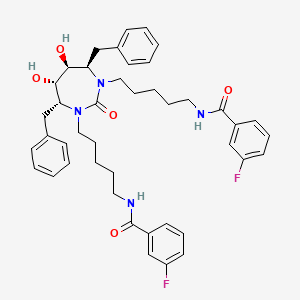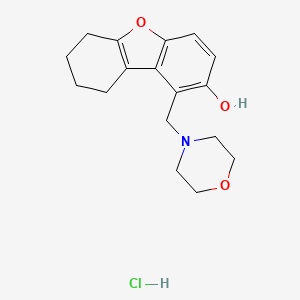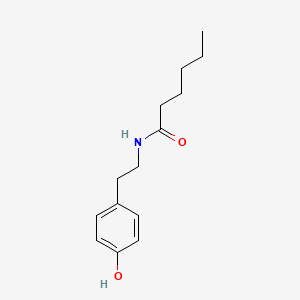![molecular formula C25H34N2O7 B12731321 2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 152187-60-5](/img/structure/B12731321.png)
2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer is a complex chemical compound known for its versatile applications in various industries. This polymer is formed through the reaction of 2-oxepanone, diethylene glycol, and 1,1’-methylenebis(isocyanatobenzene). It is commonly used in the production of high-performance materials due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer involves a multi-step process. Initially, 2-oxepanone undergoes ring-opening polymerization in the presence of diethylene glycol. This reaction is typically catalyzed by a strong acid or base under controlled temperature conditions. Subsequently, the resulting polymer is reacted with 1,1’-methylenebis(isocyanatobenzene) to form the final product .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where precise control over reaction parameters such as temperature, pressure, and catalyst concentration is maintained. The process ensures high yield and purity of the final product, making it suitable for various commercial applications .
化学反应分析
Types of Reactions
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it more suitable for certain applications.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups to alter its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties such as increased thermal stability, improved mechanical strength, and better chemical resistance .
科学研究应用
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release formulations.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In drug delivery systems, for example, the polymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and ensuring controlled release at the target site. The polymer’s structure allows it to interact with biological membranes, facilitating the delivery of drugs into cells .
相似化合物的比较
Similar Compounds
Polyurethane: Similar in structure but differs in the types of isocyanates and polyols used.
Polyester: Shares some properties but has different chemical backbones and applications.
Polycarbonate: Known for its high impact resistance and transparency, differing in its monomeric units.
Uniqueness
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer stands out due to its unique combination of mechanical strength, chemical resistance, and biocompatibility. These properties make it highly suitable for specialized applications in various fields .
属性
CAS 编号 |
152187-60-5 |
|---|---|
分子式 |
C25H34N2O7 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H10O2.C4H10O3/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-7,9H,8,10-11H2;1-5H2;5-6H,1-4H2 |
InChI 键 |
FNGISYMESFOEEV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C(COCCO)O |
相关CAS编号 |
152187-60-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


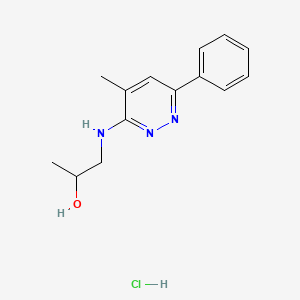
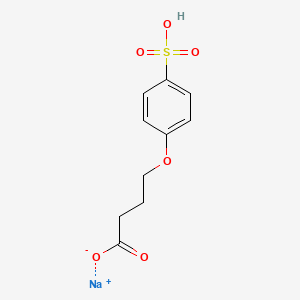
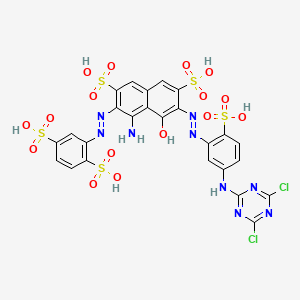

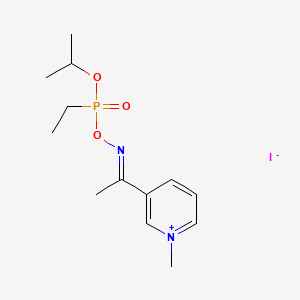


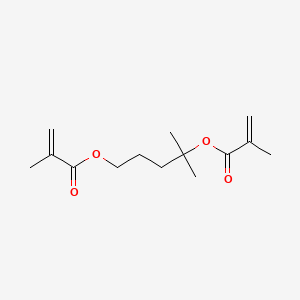
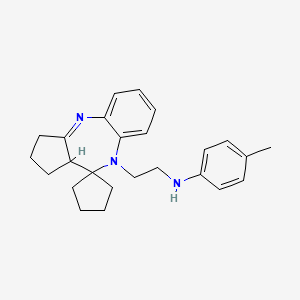
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
